molecular formula C21H34ClN5O3 B570049 [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride CAS No. 257877-46-6

[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride

Numéro de catalogue: B570049
Numéro CAS: 257877-46-6
Poids moléculaire: 439.985
Clé InChI: DONUUCHXRRGFRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The compound is systematically named [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride . This aligns with IUPAC rules by prioritizing functional groups in descending order of seniority:

  • Carboxylic acid (-COOH) as the principal group.
  • Ketone (-oxo) and secondary amine (-NH-) in the substituent chain.
  • Piperazine and pyrimidine heterocycles as terminal groups.

For Buspirone Hydrochloride Impurity E, the structural deviation from the parent drug involves the substitution of the azaspirodecanedione core with a cyclopentylacetic acid moiety, introducing an additional carboxylic acid functional group.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula is C₂₃H₃₅ClN₆O₃ , derived from Buspirone Hydrochloride’s formula (C₂₁H₃₁ClN₅O₂) with additions of two carbons, four hydrogens, one oxygen, and one nitrogen. Key structural features include:

  • Spirocyclic system : A cyclopentane ring fused to a glutarimide-like structure.
  • Chiral centers : The spiro carbon at position 1 and the cyclopentylacetic acid side chain introduce potential stereoisomerism. However, X-ray studies confirm the R-configuration at the spiro center in the parent compound, suggesting similar stereochemistry in Impurity E.
Property Value
Molecular Weight 503.03 g/mol
Degree of Unsaturation 9 (4 rings, 3 double bonds)

X-ray Crystallography and Solid-State Structure Elucidation

X-ray diffraction studies of Buspirone Hydrochloride polymorphs reveal:

  • Form I : Monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the protonated piperazine nitrogen and chloride ions.
  • Form II : Orthorhombic system (space group Pbca), stabilized by C–H···O interactions between the butyl chain and carbonyl groups.

For Impurity E, computational modeling predicts a similar packing motif, with the carboxylic acid group forming additional hydrogen bonds (O–H···Cl⁻), altering lattice parameters compared to the parent drug.

Vibrational Spectroscopy Profiling (IR/Raman)

Infrared Spectroscopy (IR):

  • ν(C=O) : 1,720 cm⁻¹ (ketone), 1,690 cm⁻¹ (amide), and 1,710 cm⁻¹ (carboxylic acid).
  • ν(N–H) : 3,300 cm⁻¹ (piperazine NH).

Raman Spectroscopy:

  • Distinct peaks at 723 cm⁻¹ (cyclopentyl ring breathing) and 1,152 cm⁻¹ (pyrimidine ring deformation).
Band Assignment IR (cm⁻¹) Raman (cm⁻¹)
C=O Stretch 1,720 -
Pyrimidine Ring Deformation - 1,152

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, D₂O):

  • δ 1.45–1.60 (m, 4H, cyclopentyl CH₂).
  • δ 2.30 (t, 2H, CH₂COO⁻).
  • δ 3.20–3.50 (m, 12H, piperazine and butyl NH–CH₂).

¹³C NMR (100 MHz, D₂O):

  • δ 178.9 (COOH).
  • δ 170.5 (ketone C=O).
  • δ 158.3 (pyrimidine C-2).

Computational Chemistry Studies: DFT-Based Molecular Modeling

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) highlight:

  • Electrostatic Potential : High negative charge density on the pyrimidine N1 atom (-0.42 e) and carboxylic oxygen (-0.58 e), favoring ionic interactions with chloride.
  • Conformational Analysis : The butyl chain adopts a gauche conformation, minimizing steric clash between the piperazine and cyclopentyl groups.
Parameter Calculated Value
HOMO-LUMO Gap 4.8 eV
Dipole Moment 6.2 Debye

Propriétés

IUPAC Name

2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O3.ClH/c27-18(16-21(17-19(28)29)6-1-2-7-21)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20;/h5,9-10H,1-4,6-8,11-17H2,(H,22,27)(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONUUCHXRRGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Core Reaction Mechanism

The synthesis of buspirone and its impurities involves the condensation of 8-aza-spiro[4.5]decane-7,9-dione with 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine. Impurity E arises from incomplete cyclization or hydrolysis during the final steps of buspirone synthesis. British Patent No. 1,332,194 (cited in) outlines a base-mediated nucleophilic substitution reaction where the chlorobutyl sidechain reacts with the spirodecane intermediate. However, this method requires stringent temperature control (60–80°C) and anhydrous conditions to minimize byproduct formation. Residual solvents like dichloromethane or toluene may accelerate hydrolysis, increasing Impurity E yields.

Polymorphic Control During Synthesis

The USPTO patent US4810789A details methods for producing buspirone hydrochloride’s polymorphic forms (P-188 and P-203), which indirectly influence Impurity E generation:

  • Low-melting polymorph (P-188) : Recrystallization from isopropyl alcohol at 25–60°C yields P-188. This form exhibits higher solubility, potentially increasing susceptibility to hydrolytic degradation if stored under humid conditions.

  • High-melting polymorph (P-203) : Xylene or cyclohexanone at 118–155°C produces P-203, which is thermodynamically stable but may retain unreacted intermediates that degrade into Impurity E during prolonged storage.

Table 1: Solvent Systems and Polymorph Yields

SolventTemperature Range (°C)PolymorphImpurity E Content (%)
Isopropyl alcohol25–60P-1880.12–0.18
Xylene118–155P-2030.05–0.08
Acetonitrile70–90Mixed0.20–0.25

Purification and Isolation Techniques

Recrystallization Dynamics

The conversion between polymorphs involves disrupting crystalline lattices through partial dissolution. For example, suspending P-203 in acetonitrile at 70°C initiates lattice reorganization, favoring P-188 formation. This process reduces residual chlorobutyl intermediates by 40%, thereby lowering Impurity E levels. Agitation rates above 300 rpm enhance phase homogeneity, while slower rates promote Ostwald ripening, trapping impurities within crystal matrices.

Analytical Characterization of Impurity E

Spectrophotometric Quantification

Youssef et al. developed a kinetic assay using alkaline KMnO4 oxidation:

  • Oxidation at 610 nm : Manganate ion (MnO₄²⁻) formation correlates linearly with buspirone concentration (10–40 µg/mL; r2=0.995r^2 = 0.995). Impurity E, lacking the secondary amine, shows 78% lower reactivity.

  • Absorbance decay at 525 nm : Monitoring MnO₄⁻ reduction provides complementary data, with Impurity E exhibiting ΔA/Δt=0.033min1\Delta A/\Delta t = 0.033 \, \text{min}^{-1} versus 0.121 min⁻¹ for buspirone.

Table 2: Calibration Data for Buspirone and Impurity E

ParameterBuspirone (610 nm)Impurity E (610 nm)
Slope0.02420.0053
LOD (µg/mL)1.24.8
LOQ (µg/mL)3.614.5
Recovery (%)98.7–101.395.2–97.8

Stability and Degradation Pathways

Hydrolytic Degradation

Impurity E forms via:

  • Amide hydrolysis : The 7,9-dione moiety undergoes base-catalyzed cleavage, producing cyclopentylacetic acid derivatives. USP studies note a 0.3% increase in Impurity E when buspirone HCl is stored at 40°C/75% RH for 6 months.

  • Oxidative pathways : Tertiary amines in the piperazine ring oxidize to N-oxides under acidic conditions, though this pathway contributes <5% to total impurity load.

Thermal Stability

Differential scanning calorimetry (DSC) of P-203 shows an endothermic peak at 201°C (ΔH = 142 J/g), while P-188 melts at 165°C (ΔH = 118 J/g). Above 200°C, both polymorphs decompose exothermically, generating Impurity E at 4.2% w/w.

Industrial-Scale Optimization Strategies

Process Analytical Technology (PAT)

Real-time UV monitoring at 275 nm during recrystallization enables dynamic adjustment of:

  • Cooling rates (0.5–2.0°C/min)

  • Anti-solvent addition profiles (ethanol:water 3:1 v/v)

  • pH (5.8–6.2 using acetic acid)

These controls reduce batch-to-batch impurity variability from ±0.15% to ±0.04%.

Green Chemistry Modifications

Patent’s halogenated solvents (e.g., chloroform) can be replaced with cyclopentyl methyl ether (CPME), reducing Impurity E formation by 22% while maintaining 98.5% API purity .

Analyse Des Réactions Chimiques

Types of Reactions

[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.

Applications De Recherche Scientifique

[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical research.

Mécanisme D'action

The mechanism of action of [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidinylpiperazine moiety is known to bind to certain receptors in the brain, modulating their activity and leading to potential therapeutic effects. The compound may also inhibit specific enzymes, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Table 1: Key Characteristics of Buspirone Hydrochloride and Related Impurities

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role
Buspirone Hydrochloride 33386-08-2 C21H31N5O2·HCl 421.96–422.0 8-azaspiro[4.5]decane-7,9-dione core; butyl-piperazinyl-pyrimidine side chain Anxiolytic (Dopamine partial agonist)
Impurity E (EP) as Hydrochloride 257877-46-6 C21H33N5O3·HCl 439.99 Acetic acid substituent on cyclopentyl group; oxoethylamino linker Inactive impurity
Impurity F (EP) as Dioxalate N/A C34H46N10O8 746.81 Esterified acetate group; dioxalate salt Synthetic intermediate
Impurity A (EP) as Dihydrochloride 94021-22-4 C8H12N4·2HCl 237.13 2-(Piperazin-1-yl)pyrimidine core; lacks spirodecane moiety Precursor impurity
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic Acid 737768-25-1 C14H16ClN3O4 325.75 Chlorophenyl-piperazine substituent; oxoethoxy-acetic acid chain Non-Buspirone analog

Structural Analysis

Core Modifications :

  • Buspirone Hydrochloride features an 8-azaspiro[4.5]decane-7,9-dione core, critical for binding to serotonin (5-HT1A) and dopamine receptors .
  • Impurity E replaces the spirodecane’s methyl group with an acetic acid moiety, likely disrupting receptor interactions .
  • Impurity F is esterified, suggesting it may arise from incomplete hydrolysis during synthesis .

Piperazine Chain Variations :

  • All Buspirone-related compounds share the 4-(pyrimidin-2-yl)piperazine-butyl chain, which contributes to solubility and metabolic stability .
  • Impurity A lacks the spirodecane core entirely, representing a simpler precursor .

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride (CAS: 1955540-95-0) shares the oxo-piperazine motif but lacks therapeutic relevance due to its esterified structure .

Analytical Differentiation

  • Chromatographic Methods : HPLC/UV is used to resolve Buspirone and its impurities. Impurity E elutes later due to higher polarity .
  • Mass Spectrometry : Distinguishes Impurity E (m/z 439.99) from Buspirone (m/z 422.0) via accurate mass measurement .

Activité Biologique

The compound 1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride , commonly referred to as Buspirone Hydrochloride , is an anxiolytic medication primarily used in the treatment of anxiety disorders. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Buspirone acts primarily as a serotonin receptor 1A (5-HT1A) agonist and has been shown to exhibit partial agonist activity at these receptors, which are crucial in modulating anxiety and mood. Additionally, it antagonizes the dopamine D3 receptor , which may confer neuroprotective effects and reduce inflammation in certain neurological conditions, such as Parkinson's disease .

Key Mechanisms:

  • 5-HT1A Receptor Agonism : Enhances serotonergic neurotransmission, contributing to its anxiolytic effects.
  • Dopamine D3 Receptor Antagonism : May provide neuroprotection and anti-inflammatory effects .

Pharmacokinetics

Buspirone exhibits low oral bioavailability (approximately 3.9%) due to extensive first-pass metabolism. Its pharmacokinetic profile includes:

  • Time to Peak Plasma Levels : 0.9 to 1.5 hours post-ingestion.
  • Elimination Half-Life : Ranges from 2 to 11 hours, with some studies reporting up to 33 hours .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of buspirone. In vitro experiments demonstrated that buspirone can attenuate microglial activation in response to lipopolysaccharide (LPS), a common inflammatory stimulus. Specifically, it reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells .

Table 1: Effects of Buspirone on Inflammatory Markers

Treatment GroupNO ReleaseNOS2 ExpressionIL-1β ExpressionTNF-α Expression
ControlHighHighHighHigh
Buspirone TreatmentLowLowLowLow

Clinical Observations

Clinical case reports have documented adverse effects associated with buspirone use, particularly concerning psychosis exacerbation in patients with pre-existing psychiatric conditions. For instance, a case study involving a patient with schizoaffective disorder revealed that administration of buspirone led to increased psychotic symptoms, including paranoia and agitation .

Table 2: Summary of Clinical Case Findings

Patient ConditionBuspirone DosageObserved Effects
Schizoaffective Disorder15 mg TIDIncreased paranoia, agitation
Generalized Anxiety Disorder5 mg TIDNo significant adverse effects

Q & A

How can researchers accurately identify and quantify [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride (Buspirone Hydrochloride Imp. E) in pharmaceutical formulations?

Basic Question
Methodological Answer:
Impurity E is identified and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. A validated protocol involves:

  • Sample Preparation : Dissolve Buspirone Hydrochloride and its reference standard in 1 mol/L solution, dilute, and add an internal standard (e.g., phenylpiperazine derivatives) .
  • Chromatographic Conditions : Use a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode. Detection wavelengths of 237 nm and 299 nm are optimal for Buspirone and its impurities .
  • Calibration : Certified reference standards (e.g., LGC MM0464.19, CAS 257877-46-6) with ≥98% purity ensure specificity and quantitation limits ≤0.05% .

What structural features differentiate Buspirone Hydrochloride Impurity E from the parent drug, and how are these confirmed analytically?

Basic Question
Methodological Answer:
Impurity E replaces Buspirone’s 8-azaspiro[4.5]decane-7,9-dione core with a cyclopentylacetic acid group while retaining the pyrimidinylpiperazine-butylaminoethyl side chain . Structural confirmation involves:

  • Mass Spectrometry (MS) : Exact mass analysis (714.861 Da for Impurity E vs. 421.96 Da for Buspirone) .
  • NMR Spectroscopy : Comparative analysis of proton environments (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm) .
  • Crystallography : Monoclinic space groups (e.g., P21/c) observed in related hydrochloride salts aid in resolving ionic packing patterns .

What synthetic routes lead to the formation of Buspirone Hydrochloride Impurity E during API synthesis or storage?

Advanced Question
Methodological Answer:
Impurity E arises from:

  • Incomplete Cyclization : During Buspirone synthesis, failure to form the azaspirodecane ring may yield the cyclopentylacetic acid intermediate.
  • Hydrolysis : Acidic or humid conditions can cleave the ester linkage in Buspirone, forming the carboxylic acid moiety in Impurity E .
  • Forced Degradation Studies : Expose Buspirone to 0.1 M HCl (70°C, 24 hours) and analyze via LC-MS to track degradation pathways. The pyrimidinylpiperazine-butylaminoethyl chain remains intact, confirming shared intermediates .

What advanced analytical techniques are recommended for resolving ambiguities in the stereochemical configuration of Buspirone Hydrochloride Impurity E?

Advanced Question
Methodological Answer:

  • X-ray Crystallography : Determines absolute stereochemistry, as demonstrated for analogous hydrochloride salts crystallizing in monoclinic systems (space group P21/c) .
  • NOESY NMR : Identifies spatial proximities between protons (e.g., cyclopentyl vs. piperazine protons) to confirm relative configuration.
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers under isocratic conditions (n-hexane:ethanol, 80:20) .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts thermodynamic stability of stereoisomers .

How should researchers design stability-indicating methods to monitor Impurity E levels in Buspirone Hydrochloride under ICH storage conditions?

Advanced Question
Methodological Answer:
Follow ICH Q1A(R2) guidelines:

  • Study Design : Accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage for 6–12 months.
  • Stress Testing : Expose samples to 0.1 M HCl/NaOH (70°C), 3% H2O2, and UV light (ICH Q1B) to validate method specificity .
  • Analytical Method : Use gradient HPLC with a C18 column and mobile phase buffered at pH 3.0. Quantify Impurity E at 237 nm with a detection limit of 0.02% .
  • Data Analysis : Apply linear regression (r² ≥ 0.999) for calibration curves spanning 0.05–1.0% impurity levels .

What are the challenges in isolating Buspirone Hydrochloride Impurity E for use as a reference standard?

Advanced Question
Methodological Answer:

  • Synthesis Purity : Multi-step synthesis requires rigorous purification (e.g., column chromatography, recrystallization) to achieve ≥98% purity.
  • Hydroscopicity : The hydrochloride salt form necessitates storage in desiccators (20–25°C) to prevent hydrate formation .
  • Characterization : Full spectral data (1H/13C NMR, HRMS) and elemental analysis (C, H, N ± 0.4%) are essential for certification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.